2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Drug discovery Fragment-based screening Ligand efficiency

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 1203141‑64‑3) is a fully synthetic small molecule belonging to the 4‑chloro‑3,5‑dimethylphenoxyacetamide class, further elaborated with a 6‑oxopyridazin‑1(6H)‑yl‑ethylamine side‑chain [REFS‑1]. The compound is a commercial screening library member (Enamine EVT‑2545408; AKOS024508803; VU0643497‑1) and has not yet been the subject of published target‑specific biological studies [REFS‑2].

Molecular Formula C16H18ClN3O3
Molecular Weight 335.79
CAS No. 1203141-64-3
Cat. No. B2408334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS1203141-64-3
Molecular FormulaC16H18ClN3O3
Molecular Weight335.79
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C(=O)C=CC=N2
InChIInChI=1S/C16H18ClN3O3/c1-11-8-13(9-12(2)16(11)17)23-10-14(21)18-6-7-20-15(22)4-3-5-19-20/h3-5,8-9H,6-7,10H2,1-2H3,(H,18,21)
InChIKeyCPGSJMJRIXGVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 1203141-64-3) — Compound Identity and Screening Provenance


2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 1203141‑64‑3) is a fully synthetic small molecule belonging to the 4‑chloro‑3,5‑dimethylphenoxyacetamide class, further elaborated with a 6‑oxopyridazin‑1(6H)‑yl‑ethylamine side‑chain [REFS‑1]. The compound is a commercial screening library member (Enamine EVT‑2545408; AKOS024508803; VU0643497‑1) and has not yet been the subject of published target‑specific biological studies [REFS‑2]. Its molecular formula is C₁₆H₁₈ClN₃O₃ (MW = 335.78 g·mol⁻¹), and key computed drug‑like properties include XLogP3 = 1.8, topological polar surface area (TPSA) = 71 Ų, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and six rotatable bonds [REFS‑3].

Screening library Commercial HTS library member with no prior target annotation; suitable for unbiased hit discovery
Property space Computed drug-like profile (XLogP3, TPSA, HBD/HBA) supports permeability and CNS profiling workflows
Scaffold diversity 4‑chloro‑3,5‑dimethylphenoxyacetamide core elaborated with a 6‑oxopyridazin‑1(6H)‑yl side‑chain; structurally distinct from simpler acetamide analogs

Why 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide Cannot Be Replaced by Generic In‑Class Analogs


Within the 4‑chloro‑3,5‑dimethylphenoxyacetamide family, minor structural modifications produce large shifts in physicochemical and putative target‑interaction profiles. The target compound uniquely pairs the electron‑withdrawing 4‑chloro‑3,5‑dimethylphenoxy terminus with a flexible ethyl‑bridged 6‑oxopyridazin‑1(6H)‑yl moiety—a heterocycle that serves as a recognized pharmacophore in kinase (CDK2, CLK) and phosphodiesterase (PDE3/PDE4) inhibitor chemotypes [REFS‑1]. Close analogs that delete the chloro substituent, replace the pyridazinone with a simpler pyridine, or introduce a bulky cyclopropyl group on the pyridazinone ring exhibit altered LogP, TPSA, and hydrogen‑bonding capacity, making generic substitution unreliable without re‑validation of target engagement, selectivity, and ADME behavior [REFS‑2].

Removal of the 4‑chloro substituent may reduce lipophilicity by an estimated 0.5–0.8 log P units, potentially altering cellular permeability and target engagement.
Replacing the pyridazinone with a simpler pyridine eliminates a validated hinge‑binding hydrogen‑bond acceptor motif and lowers TPSA, which may shift kinase selectivity and ADME behavior.
A cyclopropyl substituent on the pyridazinone ring adds molecular weight and an additional rotatable bond, potentially reducing ligand efficiency and altering conformational sampling compared to the target compound.

Quantitative Differentiation Evidence for 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 1203141-64-3)


Molecular Weight Advantage vs. the 3‑Cyclopropyl‑pyridazinone Analog (CAS 2097916‑83‑9)

The target compound (MW = 335.78 g·mol⁻¹) is 40.07 g·mol⁻¹ lighter than its closest commercial analog, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 2097916‑83‑9, MW = 375.85 g·mol⁻¹) [1]. In a fragment‑ or lead‑optimization context, the lower molecular weight confers higher ligand efficiency (LE) potential—a critical parameter when balancing potency against size [2]. The absence of the cyclopropyl group also reduces rotatable bond count from an estimated 7 to 6, potentially decreasing entropic penalty upon target binding.

MW vs cyclopropyl analog
Head-to-head
ΔMW = −40.07 g·mol⁻¹
Supports ligand-efficiency optimization context
Computed values; no biological assay context
Drug discovery Fragment-based screening Ligand efficiency

Lipophilicity (XLogP3) Differentiation from the Des‑Chloro Analog

The target compound exhibits a computed XLogP3 of 1.8 [1]. Although no experimentally determined log P or log D is available for the des‑chloro comparator N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, the removal of the chlorine atom from the 4‑position of the phenoxy ring is known to reduce lipophilicity by approximately 0.5–0.8 log P units in analogous aromatic systems [2]. The presence of the 4‑chloro substituent in the target compound therefore confers a moderate lipophilicity that balances aqueous solubility with passive membrane permeability—an essential profile for intracellular target engagement.

Lipophilicity shift
Class-level
XLogP3 = 1.8; predicted Δ ≈ +0.5–0.8 vs des‑Cl
Moderate lipophilicity may support permeability profiling
Inferred from Hansch constants; experimental logP not available
Medicinal chemistry ADME prediction Permeability

Topological Polar Surface Area (TPSA) and Blood–Brain Barrier Penetration Potential

The target compound has a computed TPSA of 71 Ų [1], which falls below the widely accepted threshold of 90 Ų for blood–brain barrier (BBB) penetration [2]. Compared with the pyridinyl analog 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinyl)acetamide (predicted TPSA ≈ 60 Ų), the target compound's slightly higher TPSA arises from the additional carbonyl oxygen in the pyridazinone ring, which may improve aqueous solubility without compromising BBB penetration potential.

CNS TPSA potential
Cross-study
TPSA = 71 Ų (threshold 90 Ų)
Suggests CNS penetration potential; requires assay validation
Computed TPSA; no in vivo BBB data
CNS drug discovery Blood-brain barrier Physicochemical profiling

Hydrogen‑Bonding Capacity and Kinase ATP‑Site Complementarity

The target compound presents one hydrogen‑bond donor (amide NH) and four hydrogen‑bond acceptors (amide carbonyl, phenoxy ether oxygen, and the pyridazinone carbonyl plus ring nitrogen) [1]. This donor/acceptor ratio of 1:4 mirrors that of many ATP‑competitive kinase inhibitors that engage the kinase hinge region via a bidentate acceptor motif. Pyridazinone‑containing compounds have demonstrated potent inhibition of CDK2 (IC₅₀ values in the low nanomolar range) [2] and CLK kinases (IC₅₀ = 32–82 nM for imidazo[1,2‑b]pyridazine derivatives) [3], establishing the pyridazinone carbonyl and ring nitrogen as a validated hinge‑binding scaffold.

Kinase hinge pharmacophore
Class-level
HBD = 1, HBA = 4; pyridazinone HBA motif
Reported motif in ATP-competitive kinase inhibitors
No direct target data; class-level inference
Kinase inhibitor Structure-based design Hinge binding

Rotatable Bond Count and Conformational Pre‑organization Relative to Pyridinyl Analogs

The target compound contains six rotatable bonds, compared with five in the simpler pyridinyl analog 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinyl)acetamide [1]. The additional rotatable bond arises from the ethyl linker between the amide nitrogen and the pyridazinone ring, which provides greater conformational flexibility for induced‑fit binding to protein targets. This flexibility can be advantageous for targets with sterically demanding ATP pockets where a rigid ligand would clash [2].

Conformational flexibility
Cross-study
Rotatable bonds = 6; +1 vs pyridinyl analog
May adapt to diverse ATP pockets; requires binding data
Computed; no experimental binding studies
Conformational analysis Entropic penalty Target binding

Purity and Supply Consistency for Reproducible Screening

The target compound is supplied with a typical purity specification of 95% , which is consistent with the industry standard for commercial screening libraries. No published head‑to‑head purity comparisons with the cyclopropyl analog (CAS 2097916‑83‑9) or the des‑chloro analog are available. However, procurement from the Enamine catalog (EVT‑2545408) ensures batch‑to‑batch consistency through standardized QC protocols, including LC‑MS and ¹H‑NMR characterization, reducing the risk of false positives or negatives in high‑throughput screening campaigns .

Supply quality
Supplier data
95% purity specification
Meets screening library quality standard
Batch consistency from catalog supplier; no published comparison
High-throughput screening Quality control Reproducibility

Optimal Procurement and Application Scenarios for 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 1203141-64-3)


Kinase Hit‑Finding Campaigns Targeting the ATP Hinge Region

The 6‑oxopyridazin‑1(6H)‑yl moiety provides a validated hinge‑binding pharmacophore, and the compound's molecular weight (335.78 g·mol⁻¹) and TPSA (71 Ų) are within drug‑like space. Use as a singleton hit‑finding probe or as a scaffold for focused library enumeration in CDK2, CLK, or DYRK kinase programs, where pyridazinone‑based inhibitors have shown nanomolar potency [REFS‑1]. The single HBD and four HBA provide a clean interaction profile for structure‑based design.

CNS‑Penetrant Lead Optimization Starting Point

With XLogP3 = 1.8 and TPSA = 71 Ų, the compound falls within the predictive sweet spot for BBB penetration (TPSA < 90 Ų, log P 1–4) [REFS‑1]. It can serve as a CNS‑compatible starting point for programs targeting neurodegenerative disease kinases (e.g., CLK, DYRK1A) where brain exposure is required. The 4‑chloro‑3,5‑dimethylphenoxy group offers a metabolically stable aromatic ring compared with unsubstituted phenyl analogs.

Agrochemical Lead Discovery — Herbicide or Fungicide Scaffold

Compounds bearing the 4‑chloro‑3,5‑dimethylphenoxy motif have been characterized as potential pesticides [REFS‑1], and the pyridazinone ring is a recurring scaffold in agrochemical active ingredients. The target compound's balanced lipophilicity and moderate molecular weight make it suitable for foliar uptake and systemic transport studies in plant physiology models.

Fragment‑Based or HTS Library Supplement for Underexplored Target Classes

As a member of the Enamine HTS library (EVT‑2545408) [REFS‑1], this compound is one of 2.16 million diverse screening compounds designed for high‑throughput and high‑content screening. Its structural uniqueness (no recorded ChEMBL bioactivity) makes it valuable for identifying novel target‑ligand interactions, particularly for under‑studied kinases or non‑kinase targets where pyridazinone chemotypes are underexplored.

Application
Selection Property
Validation Focus
Kinase hit‑finding screening
Pyridazinone hinge‑binding pharmacophore
ATP‑site kinase panel assay fit
CNS target engagement profiling
Predicted CNS drug‑like property range
Permeability and brain exposure model validation
Agrochemical screening studies
4‑chloro‑3,5‑dimethylphenoxy motif; balanced lipophilicity
Foliar uptake and systemic transport assays
Novel target identification screening
Structural uniqueness; no prior bioactivity
Primary HTS hit validation and selectivity profiling
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